(2,2-Dimetil-2,3-dihidrobenzofuran-5-il)-metanol

Descripción general

Descripción

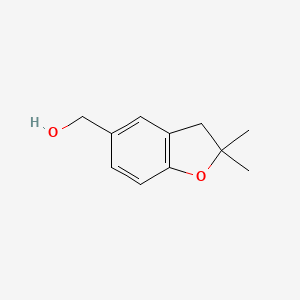

(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol is an organic compound that belongs to the benzofuran family This compound is characterized by a benzofuran ring substituted with a methanol group at the 5-position and two methyl groups at the 2-position

Aplicaciones Científicas De Investigación

Fungicidas Agrícolas

Este compuesto se ha utilizado en la síntesis de moléculas con propiedades fungicidas. Específicamente, los derivados que contienen 1,2,4-triazol y 1,3-dioxolano han mostrado una actividad inhibitoria significativa contra hongos de los cultivos como Sclerotinia sclerotiorum . Estos derivados se pueden utilizar para proteger los cultivos de infecciones fúngicas, mejorando así el rendimiento y la seguridad alimentaria.

Desarrollo de Pesticidas

El núcleo de benzofurano del compuesto es de interés en el desarrollo de pesticidas. Sus análogos estructurales se han explorado por su potencial para actuar como pesticidas, proporcionando un amplio espectro de actividad biológica que podría ser crucial para controlar las poblaciones de plagas en entornos agrícolas .

Reguladores del Crecimiento Vegetal

Los compuestos derivados de (2,2-Dimetil-2,3-dihidrobenzofuran-5-il)-metanol se han investigado por su papel como reguladores del crecimiento vegetal. Estas sustancias pueden influir en el crecimiento y desarrollo de las plantas, lo cual es esencial para optimizar las prácticas agrícolas .

Química Orgánica Sintética

En química sintética, este compuesto sirve como precursor para la síntesis de varios derivados de dihidrobenzofurano. Estos derivados son valiosos por su potencial bioactividad y podrían utilizarse en el desarrollo de nuevos fármacos .

Química Medicinal

La parte dihidrobenzofurano es una característica común en muchas moléculas bioactivas. Los derivados de this compound se están explorando por sus propiedades medicinales, incluido su uso en procesos de descubrimiento y desarrollo de fármacos .

Mecanismo De Acción

Target of Action

Compounds containing benzofuran and 1,2,4-triazole moieties, which are present in this compound, have been known for their broad spectrum of biological activities, especially in the agricultural field .

Mode of Action

It is known that benzofuran and 1,2,4-triazole derivatives have been used as fungicides, pesticides, and plant growth regulators . Therefore, it can be inferred that this compound might interact with its targets to inhibit the growth of fungi or pests, or regulate plant growth.

Biochemical Pathways

Given the fungicidal activity of benzofuran and 1,2,4-triazole derivatives , it can be inferred that this compound might affect the biochemical pathways related to the growth and development of fungi or pests.

Result of Action

It is known that benzofuran and 1,2,4-triazole derivatives have been used as fungicides, pesticides, and plant growth regulators . Therefore, it can be inferred that this compound might have similar effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the overall metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites within the cell. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution pattern of the compound can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within the cell. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol typically involves the following steps:

Starting Material: The synthesis begins with 1-(4-hydroxyphenyl)ethanone.

Etherification: The hydroxyl group of 1-(4-hydroxyphenyl)ethanone is etherified to form an intermediate.

Claisen Rearrangement: The intermediate undergoes a Claisen rearrangement to form 2,2-dimethyl-5-acetyl-2,3-dihydrobenzofuran.

Cyclization: The acetyl group is then cyclized to form the benzofuran ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(2,2-Dimethyl-2

Actividad Biológica

(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol is a compound belonging to the benzofuran class, characterized by a fused benzene and furan ring structure. Its unique chemical structure, featuring two methyl groups and a hydroxymethyl group, enhances its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : Approximately 178.23 g/mol

- Structural Features : The presence of two methyl groups at the 2-position and a hydroxymethyl group significantly influences its solubility and reactivity compared to other benzofuran derivatives .

1. Pharmacological Properties

Research indicates that (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol exhibits various pharmacological activities:

- Anti-inflammatory Activity : Studies have shown that similar benzofuran derivatives possess anti-inflammatory properties. For instance, modifications in the structure can enhance their efficacy in reducing inflammation .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases. It may enhance cognitive function and protect neuronal cells from oxidative stress .

- Antitumor Activity : Preliminary studies suggest that this compound could exhibit antitumor effects, making it a candidate for further investigation in cancer therapy .

The biological effects of (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol are mediated through several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics of various substances .

- Cell Signaling Modulation : It modulates cell signaling pathways and gene expression, affecting cellular metabolism and function .

3. Biochemical Analysis

The compound's biochemical interactions have been studied extensively:

| Property | Description |

|---|---|

| ADME Profile | Absorption, distribution, metabolism, and excretion characteristics are influenced by its structure . |

| Metabolic Pathways | Primarily metabolized by cytochrome P450 enzymes in the liver . |

| Transport Mechanisms | Specific transporters mediate its distribution within cells . |

Case Study 1: Neuroprotective Effects

A study conducted on animal models indicated that (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol improved cognitive functions and provided neuroprotection against induced oxidative stress. The compound was administered at varying doses to assess its effects on memory retention and neuronal health.

Case Study 2: Anti-inflammatory Potential

In vitro tests utilizing carrageenan-induced edema models demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects. The introduction of specific substituents enhanced the overall activity compared to standard anti-inflammatory drugs .

Research Applications

(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol has promising applications in various research fields:

- Medicinal Chemistry : As a candidate for drug development due to its diverse biological activities.

- Material Science : Utilized in synthesizing advanced materials with unique electronic properties .

- Biological Studies : Explored for its effects on cellular systems and potential therapeutic applications in treating inflammatory diseases and neurodegeneration .

Propiedades

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5,12H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPFVEHEGNFEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252050 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-5-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-93-6 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-5-benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-5-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.